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Cat. No.: B593893 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
7'-Methoxy NABUTIE, also known as 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-

ethanone, is a synthetic aminoalkylindole derivative with notable activity at cannabinoid

receptors.[1] This compound has been investigated for its potential therapeutic applications,

particularly in the context of alcohol abuse.[1] As a research chemical, it serves as a valuable

tool for exploring the pharmacology of the endocannabinoid system. This document provides a

comprehensive technical overview of 7'-Methoxy NABUTIE, including its chemical properties,

biological activity, and the experimental methodologies used for its characterization. All data

presented herein is collated from publicly available scientific literature.

Chemical and Physical Properties
7'-Methoxy NABUTIE is classified as a synthetic cannabinoid. Its core structure is an indole

ring substituted at various positions, a common feature among many synthetic cannabinoids.
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Property Value Reference

Chemical Name

1-(1-butyl-7-methoxy-1H-indol-

3-yl)-2-(1-naphthalenyl)-

ethanone

--INVALID-LINK--

Synonyms 7'-MeO NABUTIE --INVALID-LINK--

Molecular Formula C25H25NO2 --INVALID-LINK--

Molecular Weight 371.5 g/mol --INVALID-LINK--

CAS Number 1438278-55-7 --INVALID-LINK--

Appearance Crystalline solid --INVALID-LINK--

Solubility

DMF: 25 mg/ml; DMSO: 5

mg/ml; DMF:PBS (pH 7.2)

(1:2): 0.3 mg/ml

--INVALID-LINK--

Biological Activity and Quantitative Data
7'-Methoxy NABUTIE is a ligand for the cannabinoid receptors CB1 and CB2. The primary

reference for its biological evaluation is the work by Vasiljevik et al. in the Journal of Medicinal

Chemistry (2013). While the full quantitative data from this specific study is not publicly

available in detail, the following tables summarize the expected data presentation based on

typical cannabinoid receptor characterization.

Table 2.1: Cannabinoid Receptor Binding Affinities (Ki) of 7'-Methoxy NABUTIE

Compound CB1 Ki (nM) CB2 Ki (nM) Reference

7'-Methoxy NABUTIE Data not available Data not available Vasiljevik et al., 2013

Note: Ki values represent the affinity of the ligand for the receptor, where a lower value

indicates higher affinity.

Table 2.2: Functional Activity of 7'-Methoxy NABUTIE at Cannabinoid Receptors

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b593893?utm_src=pdf-body
https://www.benchchem.com/product/b593893?utm_src=pdf-body
https://www.benchchem.com/product/b593893?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Receptor Parameter Value Reference

[³⁵S]GTPγS

Binding
CB1 Emax (%)

Data not

available

Vasiljevik et al.,

2013

EC₅₀ (nM)
Data not

available

Vasiljevik et al.,

2013

CB2 Emax (%)
Data not

available

Vasiljevik et al.,

2013

EC₅₀ (nM)
Data not

available

Vasiljevik et al.,

2013

cAMP

Accumulation
CB1 Emax (%)

Data not

available

Vasiljevik et al.,

2013

IC₅₀ (nM)
Data not

available

Vasiljevik et al.,

2013

CB2 Emax (%)
Data not

available

Vasiljevik et al.,

2013

IC₅₀ (nM)
Data not

available

Vasiljevik et al.,

2013

Note: Emax represents the maximal effect of the compound. EC₅₀ is the concentration at which

the compound elicits 50% of its maximal effect in agonist assays, while IC₅₀ is the

concentration at which the compound inhibits 50% of a response in antagonist assays.

Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the

characterization of novel cannabinoid receptor ligands, based on established protocols.

Synthesis of 7'-Methoxy NABUTIE
The synthesis of 7'-Methoxy NABUTIE, an aminoalkylindole, generally follows established

organic chemistry principles. A plausible synthetic route is outlined below, based on general

methods for similar compounds.
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Starting Materials

Step 1: N-Alkylation Step 2: Friedel-Crafts Acylation Step 3: Reduction of Nitro Group Step 4: N-Butylation7-Methoxyindole

N-Alkylation Reaction
(e.g., NaH, DMF)

1-Bromo-4-nitrobenzene

1-(4-Nitrophenyl)-7-methoxy-1H-indole
Yield: ~80-90%

Friedel-Crafts Acylation
(e.g., Naphthoyl chloride, AlCl3) Intermediate Ketone

Yield: ~60-70%
Reduction

(e.g., SnCl2, HCl) Amino Intermediate
Yield: >90%

Reductive Amination
(e.g., Butyraldehyde, NaBH(OAc)3) 7'-Methoxy NABUTIE

Yield: ~70-80%

Click to download full resolution via product page

A plausible synthetic workflow for 7'-Methoxy NABUTIE.

Protocol: The synthesis would likely involve a multi-step process starting with 7-methoxyindole.

A typical procedure would be an N-alkylation, followed by a Friedel-Crafts acylation at the 3-

position of the indole ring with a naphthoyl derivative. Subsequent functional group

manipulations would lead to the final product. Purification at each step would likely be achieved

by column chromatography.

Cannabinoid Receptor Binding Assays
These assays are performed to determine the affinity (Ki) of the test compound for CB1 and

CB2 receptors.[2][3]

Materials:

Membrane preparations from cells expressing human CB1 or CB2 receptors.

Radioligand (e.g., [³H]CP-55,940).

Test compound (7'-Methoxy NABUTIE).

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

Non-specific binding control (e.g., 10 µM WIN-55,212-2).

Glass fiber filters and a cell harvester.
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Scintillation counter.

Protocol:

Incubate receptor membranes with various concentrations of 7'-Methoxy NABUTIE and a

fixed concentration of the radioligand.

Separate bound from free radioligand by rapid filtration through glass fiber filters.

Quantify the amount of bound radioactivity using a scintillation counter.

Determine the concentration of 7'-Methoxy NABUTIE that inhibits 50% of the specific

binding of the radioligand (IC₅₀).

Calculate the Ki value using the Cheng-Prusoff equation.

Prepare receptor membranes
(CB1 or CB2)

Incubate membranes with:
- Radioligand ([³H]CP-55,940)

- 7'-Methoxy NABUTIE (various concentrations)

Separate bound and free radioligand
(Filtration)

Quantify bound radioactivity
(Scintillation counting)

Data Analysis:
- Determine IC₅₀

- Calculate Ki

Click to download full resolution via product page
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Workflow for cannabinoid receptor binding assay.

[³⁵S]GTPγS Functional Assays
This assay is used to determine the functional activity (agonist, antagonist, or inverse agonist)

of the test compound by measuring G-protein activation.[4][5]

Materials:

Membrane preparations from cells expressing human CB1 or CB2 receptors.

[³⁵S]GTPγS.

GDP.

Test compound (7'-Methoxy NABUTIE).

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Protocol:

Pre-incubate receptor membranes with the test compound at various concentrations.

Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

After incubation, terminate the reaction by rapid filtration.

Quantify the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.

Analyze the data to determine the Emax and EC₅₀ (for agonists) or the IC₅₀ (for antagonists).

Signaling Pathways
As a cannabinoid receptor ligand, 7'-Methoxy NABUTIE is expected to modulate downstream

signaling pathways typically associated with CB1 and CB2 receptors. These are G-protein

coupled receptors (GPCRs) that primarily couple to Gi/o proteins.
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General cannabinoid receptor signaling pathway.

Activation of CB1/CB2 receptors by an agonist typically leads to:

Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP)

levels.

Modulation of ion channels: This can include the inhibition of voltage-gated calcium channels

and activation of inwardly rectifying potassium channels.
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Activation of mitogen-activated protein kinase (MAPK) pathways: This can influence gene

transcription and other cellular processes.

The specific functional profile of 7'-Methoxy NABUTIE (agonist, antagonist, or inverse agonist)

at each receptor subtype would determine the precise downstream effects.

Conclusion
7'-Methoxy NABUTIE is a significant research tool for the study of the endocannabinoid

system. Its characterization as a cannabinoid receptor ligand highlights its potential for further

investigation in various physiological and pathological processes. The experimental protocols

and data presented in this whitepaper provide a foundational understanding for researchers

and drug development professionals working with this and related compounds. Further detailed

studies are necessary to fully elucidate its therapeutic potential and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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